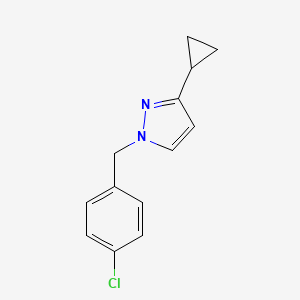

1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole

Description

1-(4-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole is a pyrazole derivative featuring a 4-chlorobenzyl group at the N1 position and a cyclopropyl substituent at the C3 position. Pyrazole-based compounds are widely studied for their diverse biological activities, including kinase inhibition, antitumor properties, and pesticidal applications .

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-12-5-1-10(2-6-12)9-16-8-7-13(15-16)11-3-4-11/h1-2,5-8,11H,3-4,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWHALWGJPYIOSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101324270 | |

| Record name | 1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818883 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

956796-63-7 | |

| Record name | 1-[(4-chlorophenyl)methyl]-3-cyclopropylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole typically involves the reaction of 4-chlorobenzyl chloride with cyclopropyl hydrazine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorobenzyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s structure allows it to interact with cellular membranes, affecting membrane integrity and function.

Comparison with Similar Compounds

Structural and Functional Analogues

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one

- Substituents : 4-Chlorophenyl (N1), phenyl (C3), and a ketone group (C5).

- Molecular Weight : 270.72 g/mol .

- Key Properties :

- Comparison : The ketone group increases polarity, making it more suitable for solvent-based applications, whereas the cyclopropyl group in the target compound likely enhances metabolic stability.

1-(4-tert-Butylbenzenesulfonyl)-3-cyclopropyl-1H-pyrazole

- Substituents : 4-tert-Butylbenzenesulfonyl (N1), cyclopropyl (C3).

- Molecular Weight : 304.4 g/mol .

- Used as a research chemical, possibly in sulfonamide drug development .

- Comparison : The tert-butyl group adds steric bulk, which may reduce bioavailability compared to the target compound’s 4-chlorobenzyl group.

N-(4-Chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (Compound 6b)

- Substituents : 4-Chlorobenzyl, trifluoromethylphenyl, ethanesulfonamide.

- Key Properties :

- Comparison : The target compound lacks the trifluoromethyl and sulfonamide groups, suggesting differences in bioavailability and target specificity.

1-(4-Chlorobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

- Substituents : 4-Chlorobenzyl (N1), boronate ester (C4).

- Key Properties :

- Boronate esters are pivotal in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds .

Biological Activity

1-(4-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on enzyme inhibition, receptor interactions, and therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chlorobenzyl group and a cyclopropyl moiety. This unique structure enhances its pharmacological profile by potentially increasing receptor affinity and reducing off-target effects, making it a candidate for further drug development.

Enzyme Inhibition

Research indicates that derivatives of pyrazole, including 1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole, exhibit various enzyme inhibitory activities. For instance, studies have shown that similar compounds can inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Table 1: Enzyme Inhibition Activities of Pyrazole Derivatives

Antimicrobial Activity

Pyrazole derivatives, including the compound , have shown promising antimicrobial properties. Studies suggest that these compounds can effectively inhibit the growth of various bacterial strains, which may be attributed to their ability to disrupt essential cellular functions .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cells via modulation of key signaling pathways. For example, compounds structurally similar to 1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole have demonstrated significant efficacy against human breast cancer cells .

Case Studies

A notable case study involved the evaluation of a closely related pyrazole derivative against breast cancer cell lines. The derivative exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as a lead compound for further development in oncology .

The biological activity of 1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole can be attributed to its structural features that facilitate binding to specific biological targets. Molecular docking studies have suggested that the chlorobenzyl and cyclopropyl groups enhance interaction with target enzymes and receptors, leading to improved therapeutic efficacy compared to other pyrazole derivatives .

Q & A

Basic Synthesis: What are the optimized reaction conditions for synthesizing 1-(4-chlorobenzyl)-3-cyclopropyl-1H-pyrazole?

Answer:

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, a reflux method with acetonitrile or ethanol as solvents, potassium carbonate as a base, and controlled heating (e.g., 3–6 hours) is common. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields pure crystals . Key parameters include stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole precursor to 4-chlorobenzyl chloride) and monitoring reaction completion via TLC or color changes .

Structural Characterization: How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Answer:

X-ray crystallography provides precise bond lengths, angles, and dihedral angles. For instance, the pyrazole ring in related derivatives shows dihedral angles of ~7°–80° with substituted phenyl rings, indicating steric or electronic effects . Intermolecular interactions (e.g., C–H⋯O hydrogen bonds) stabilize the crystal lattice. Refinement using SHELXL with riding H-atom models ensures accuracy . Discrepancies between NMR and crystallographic data (e.g., rotational barriers) require complementary techniques like DFT calculations .

Advanced Data Analysis: How should researchers address contradictions in spectroscopic data during structural confirmation?

Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic vs. solution-state differences. Strategies include:

- Comparing experimental NMR shifts with computational predictions (e.g., DFT).

- Validating hydrogen bonding via IR spectroscopy.

- Cross-referencing X-ray data with literature analogs (e.g., bond lengths: N–N ≈ 1.35 Å, C=O ≈ 1.22 Å in pyrazolones) .

For example, a mismatch in aromatic proton splitting may indicate conformational flexibility resolved by variable-temperature NMR .

Reaction Optimization: What factors influence low yields in the Vilsmeier-Haack reaction for pyrazole derivatives?

Answer:

Key factors include:

- Electrophile reactivity : Substituted benzyl chlorides (e.g., 4-chloro vs. 4-fluoro) alter reaction rates due to electronic effects .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic activation but may require stringent drying.

- Catalyst loading : Excess K₂CO₃ (≥2 eq.) improves deprotonation but risks side reactions .

Post-reaction quenching in cold water precipitates crude product, but column chromatography is critical for removing byproducts like unreacted acetophenone .

Biological Screening: How to design a robust assay for evaluating bioactivity, given prior reports of inactivity?

Answer:

Despite inactivity in anticancer screens , focus on structure-activity relationship (SAR) studies:

- Target selection : Prioritize receptors with known pyrazole affinity (e.g., cannabinoid or carbonic anhydrase analogs) .

- Derivatization : Introduce substituents (e.g., trifluoromethyl, bromophenyl) to enhance binding or solubility .

- Assay conditions : Use high-resolution techniques (e.g., SPR for binding kinetics, IC₅₀ determination via fluorescence polarization). Validate with positive controls (e.g., anandamide for cannabinoid receptors) .

Crystallographic Challenges: What are the pitfalls in refining low-resolution X-ray data for halogenated pyrazoles?

Answer:

Low-resolution data (e.g., >0.8 Å) complicates modeling of heavy atoms (Cl, Br) due to absorption effects. Mitigation strategies:

- Absorption correction : Apply multi-scan methods (e.g., SADABS) .

- Disorder modeling : Split positions for overlapping atoms (e.g., chlorobenzyl groups) with occupancy refinement .

- Validation tools : Use R-factors, electron density maps (e.g., Fo–Fc), and PLATON checks for missed symmetry .

Mechanistic Insights: How does the electronic nature of substituents influence pyrazole ring stability?

Answer:

Electron-withdrawing groups (e.g., 4-chlorobenzyl) increase ring stability via resonance and inductive effects, reducing susceptibility to hydrolysis. Computational studies (e.g., NBO analysis) show enhanced aromaticity in substituted pyrazoles compared to unsubstituted analogs. Conversely, electron-donating groups (e.g., cyclopropyl) may induce ring strain, affecting reactivity in nucleophilic environments .

Advanced Synthesis: What alternative routes exist for introducing cyclopropyl groups to pyrazole cores?

Answer:

Beyond nucleophilic substitution:

- Cyclopropanation : Use Simmons-Smith reagents (e.g., Zn/Cu) with allyl precursors.

- Cross-coupling : Suzuki-Miyaura reactions with cyclopropyl boronic acids (Pd catalysis).

- Ring-closing metathesis : For fused pyrazole-cyclopropane systems (Grubbs catalyst) .

Optimize conditions to avoid side reactions (e.g., ring-opening in acidic media) .

Analytical Method Development: How to validate purity for halogenated pyrazoles in the absence of reference standards?

Answer:

- HPLC-MS : Use a C18 column (ACN/water gradient) with ESI+ detection for Cl/Br isotope patterns.

- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

- DSC/TGA : Monitor decomposition profiles (e.g., sharp melting points ≈ 430–436 K indicate purity) .

Computational Modeling: Which quantum mechanical methods best predict the reactivity of substituted pyrazoles?

Answer:

- DFT : B3LYP/6-311G(d,p) for geometry optimization and frontier orbital analysis (HOMO-LUMO gaps).

- MD simulations : AMBER force fields to assess solvation effects on conformation.

- Docking studies : AutoDock Vina for receptor-ligand interactions (e.g., with carbonic anhydrase IX) .

Validate against experimental data (e.g., dipole moments from crystallography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.